p,p/'-DDA

Kappa opioid receptor Antagonist potency Sulfonamide SAR

p,p'-DDA (CAS 198-35-6), IUPAC name N-[2-[benzyl(propan-2-yl)amino]ethyl]-4-[[(4-ethylphenyl)sulfonylamino]methyl]benzamide, is a synthetic sulfonamide-benzamide derivative with molecular formula C28H35N3O3S and molecular weight 493.67 g/mol. This compound belongs to the ML140-derived chemical class of kappa opioid receptor (KOR) antagonists developed through the NIH Molecular Libraries Probe Production Centers Network.

Molecular Formula C28H35N3O3S
Molecular Weight 493.666
CAS No. 198-35-6
Cat. No. B578276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep,p/'-DDA
CAS198-35-6
SynonymsP,P/'-DDA
Molecular FormulaC28H35N3O3S
Molecular Weight493.666
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCN(CC3=CC=CC=C3)C(C)C
InChIInChI=1S/C28H35N3O3S/c1-4-23-12-16-27(17-13-23)35(33,34)30-20-24-10-14-26(15-11-24)28(32)29-18-19-31(22(2)3)21-25-8-6-5-7-9-25/h5-17,22,30H,4,18-21H2,1-3H3,(H,29,32)
InChIKeyHTGXHXMUOZRDNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p,p'-DDA (CAS 198-35-6): Sulfonamide-Based Kappa Opioid Receptor Probe Analog for Neuroscience and Addiction Research


p,p'-DDA (CAS 198-35-6), IUPAC name N-[2-[benzyl(propan-2-yl)amino]ethyl]-4-[[(4-ethylphenyl)sulfonylamino]methyl]benzamide, is a synthetic sulfonamide-benzamide derivative with molecular formula C28H35N3O3S and molecular weight 493.67 g/mol [1]. This compound belongs to the ML140-derived chemical class of kappa opioid receptor (KOR) antagonists developed through the NIH Molecular Libraries Probe Production Centers Network [2]. As a non-peptide, achiral small molecule with a modular synthetic route, p,p'-DDA serves as a structural analog within a series designed to probe structure-activity relationships at the KOR, and is formally cataloged as Analog 5 in the KOR antagonist probe optimization campaign [3].

Why Kappa Opioid Receptor Ligands Cannot Be Interchanged: The Case for p,p'-DDA Specification in Research Procurement


Kappa opioid receptor ligands exhibit steep and often unpredictable structure-activity relationships, where minor modifications to the sulfonamide N-substituent or the amine linker can produce substantial shifts in both potency and selectivity [1]. Within the ML140-derived sulfonamide series, the p,p'-DDA scaffold—featuring a 4-ethylphenylsulfonamide and an N-isopropyl-N-benzyl ethylenediamine linker—occupies a specific potency-selectivity niche that is distinct from its closest analogs [2]. Substituting the 4-ethyl group with 4-isopropyl (BDBM75579) or replacing the N-isopropyl with N-ethyl (BDBM71576) yields compounds with divergent KOR IC50 values, making generic compound selection unreliable for experiments requiring a defined pharmacological profile [3]. The quantitative evidence below demonstrates why p,p'-DDA must be specified by its exact structure rather than treated as interchangeable with in-class sulfonamide analogs.

p,p'-DDA (CAS 198-35-6): Quantitative Differentiation Evidence Versus Closest Structural Analogs


KOR Antagonist Potency: p,p'-DDA Occupies an Intermediate Position Between 4-Ethyl and 4-Isopropyl Sulfonamide Analogs

In a high-content imaging beta-arrestin translocation assay using dynorphin A as the agonist ligand, p,p'-DDA (BDBM65828) inhibited the kappa opioid receptor with an IC50 of 2,550 nM [1]. The 4-isopropylphenylsulfonamide analog (BDBM75579, CID 45479162) achieved an IC50 of 531 nM in a comparable β-arrestin assay conducted at the Sanford-Burnham Center for Chemical Genomics, representing a 4.8-fold increase in potency relative to p,p'-DDA [2]. Conversely, the N-ethyl linker analog (BDBM71576, CID 44608039) yielded an IC50 of 1,990 nM in the same SBCCG assay format, a marginal 1.3-fold potency difference that confirms the N-isopropyl group in p,p'-DDA contributes minimally to potency compared to the sulfonamide aryl substitution [3].

Kappa opioid receptor Antagonist potency Sulfonamide SAR

KOR-over-MOR Selectivity Index: p,p'-DDA Demonstrates >12-Fold Selectivity Favoring Kappa Over Mu Opioid Receptor

p,p'-DDA was profiled against the mu opioid receptor (MOR) in a parallel β-arrestin translocation assay using DAMGO as the agonist, yielding an MOR IC50 of 32,000 nM [1]. The resulting KOR/MOR selectivity ratio is approximately 12.5-fold. In contrast, the 4-isopropyl analog (BDBM75579) showed MOR IC50 of 660 nM, producing a KOR/MOR selectivity ratio of only 1.2-fold (essentially non-selective between KOR and MOR) [2]. This demonstrates that the 4-ethyl substitution in p,p'-DDA confers superior KOR-over-MOR discrimination compared to the bulkier 4-isopropyl group. The reference KOR antagonist nor-binaltorphimine (nor-BNI), by comparison, has a reported KOR IC50 of 4.46 nM in an ERK 1/2 activation assay, with different selectivity characteristics due to its distinct chemotype [3].

Opioid receptor selectivity KOR/MOR ratio Off-target profiling

Absence of Stereochemical Complexity: p,p'-DDA Offers a Simplified Synthetic Entry Point Relative to Classical KOR Antagonists

Unlike the morphinan-derived KOR antagonists (e.g., nor-BNI) which contain multiple stereocenters and require complex enantioselective syntheses, p,p'-DDA is an achiral molecule with zero stereochemical centers [1]. The probe report explicitly notes that the ML140 chemotype, to which p,p'-DDA belongs, 'contains no stereochemical centers and the short, versatile synthetic route enables both the synthesis of potential analogs and the production of the compound on larger scale' [2]. The original probe compound ML140 (CID 3342390) achieved a KOR IC50 of 120 nM by DiscoveRx assay [2], while p,p'-DDA, as Analog 5 in this series, was synthesized in 20 mg quantity at the University of Kansas Specialized Chemistry Center for distribution as a research tool [3]. This contrasted with the more synthetically demanding tetrahydroisoquinoline-constrained analogs that ultimately achieved sub-nanomolar potency but required additional synthetic steps [4].

Synthetic accessibility Achiral scaffold Chemical probe development

Distinct Physicochemical Property Profile: Computed logP and H-Bond Donor Count Differentiate p,p'-DDA from Clinical-Stage KOR Antagonists

p,p'-DDA has a computed XLogP3-AA value of 4.8 and a hydrogen bond donor count of 2, as determined by PubChem computational descriptors [1]. This places it in a moderately lipophilic physicochemical space. For context, the clinically investigated KOR antagonist JNJ-67953964 (aticaprant) has an IC50 of 3.0 nM at KOR and a distinct physicochemical profile optimized for CNS penetration [2]. While direct head-to-head biophysical comparison data are not available, the divergence in property space is relevant: p,p'-DDA occupies a logP range (4.8) that may favor membrane permeability but potentially at the expense of aqueous solubility, a trade-off that differs from more polar KOR antagonist chemotypes. The ChEBI ontology classifies p,p'-DDA as a sulfonamide (CHEBI:93153) [3].

Physicochemical properties Drug-likeness CNS penetration potential

Recommended Application Scenarios for p,p'-DDA (CAS 198-35-6) Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of the Sulfonamide KOR Antagonist Pharmacophore

p,p'-DDA serves as a defined reference point within the ML140-derived sulfonamide series for SAR exploration. Its 4-ethyl substitution provides a KOR IC50 of 2,550 nM [1], which can be directly compared to the 4-isopropyl analog (IC50 = 531 nM) [2] and the N-ethyl linker variant (IC50 = 1,990 nM) [3] to quantify the relative contributions of sulfonamide aryl substitution and amine N-alkylation to KOR antagonist potency. The reported 20 mg synthesis scale from the KU Specialized Chemistry Center [4] establishes a precedent for analog generation using the same modular route.

KOR-Selective Pharmacological Tool in the Presence of Mu Opioid Receptor Background

With a KOR/MOR selectivity ratio of 12.5-fold (KOR IC50 = 2,550 nM vs. MOR IC50 = 32,000 nM) [1], p,p'-DDA is suited for in vitro experiments requiring preferential KOR blockade while minimizing MOR engagement. This contrasts sharply with the 4-isopropyl analog, which is essentially equipotent at KOR and MOR (selectivity ratio = 1.2) [2]. Assays involving dual KOR/MOR pharmacology, such as studies of opioid-mediated dopamine neuron modulation or mixed opioid receptor signaling, benefit from the discrete selectivity window offered by the 4-ethyl substitution in p,p'-DDA.

Achiral Scaffold for Focused Library Synthesis and Scale-Up Feasibility Assessment

The absence of stereochemical complexity in p,p'-DDA [1], combined with the probe report's explicit statement that the chemotype enables 'synthesis of potential analogs and the production of the compound on larger scale' [2], makes this compound a suitable starting scaffold for medicinal chemistry groups aiming to diversify the sulfonamide KOR antagonist series without investing in asymmetric synthesis methodology. This is distinguished from morphinan-based KOR ligands, which require complex enantioselective synthesis.

Lipophilic Reference Compound for CNS Penetration and Membrane Partitioning Studies

With a computed XLogP3-AA of 4.8 and two hydrogen bond donors [1], p,p'-DDA resides in a physicochemical space that is more lipophilic than many clinical-stage KOR antagonists such as JNJ-67953964 (aticaprant) [2]. This property profile supports its use as a reference compound in studies investigating the relationship between KOR antagonist lipophilicity and parameters such as membrane partitioning, non-specific protein binding, or passive CNS permeability, providing a useful comparator for more polar KOR-targeting chemotypes.

Quote Request

Request a Quote for p,p/'-DDA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.